

Butopamine hydrochloride IUPAC name and CAS number verification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Butopamine hydrochloride

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Butopamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Butopamine hydrochloride**, a selective beta-1 adrenergic agonist. It includes verified chemical identifiers, a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Chemical Identity

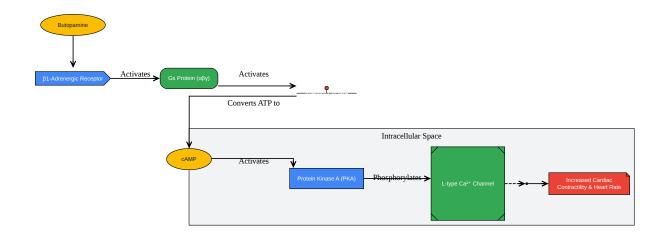
Identifier	Value
IUPAC Name	4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenolhydrochloride
CAS Number	74432-68-1[1][2][3]
Chemical Formula	C ₁₈ H ₂₄ CINO ₃
Molecular Weight	337.84 g/mol
Synonyms	Butopamine HCl, LY-131126



Mechanism of Action

Butopamine hydrochloride is a direct-acting sympathomimetic amine with primary activity as a selective agonist for β 1-adrenergic receptors. Its mechanism of action is centered on the stimulation of these receptors, which are predominantly located in cardiac tissue.

Upon binding to $\beta1$ -adrenergic receptors, Butopamine initiates a signaling cascade that results in increased cardiac contractility (positive inotropic effect) and heart rate (positive chronotropic effect). This cascade is mediated by the Gs alpha subunit of the G protein-coupled receptor, which activates adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an influx of calcium ions into the cardiac muscle cells and enhanced contractility.



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Caption: Butopamine Signaling Pathway

Quantitative Data

The following tables summarize the hemodynamic effects of intravenous **Butopamine hydrochloride** administration from a key clinical study in patients with congestive heart failure.

Table 1: Hemodynamic Effects of Butopamine in Patients with Congestive Heart Failure

Parameter	Control	Butopamine (0.06 µg/kg/min)	Butopamine (0.10 µg/kg/min)	Butopamine (0.17 µg/kg/min)
Heart Rate (beats/min)	85 ± 5	92 ± 6	100 ± 7	108 ± 8
Cardiac Index (L/min/m²)	2.1 ± 0.2	2.6 ± 0.3	3.1 ± 0.4	3.5 ± 0.5
Stroke Volume Index (mL/beat/m²)	25 ± 3	28 ± 4	31 ± 4	32 ± 4
Mean Arterial Pressure (mmHg)	80 ± 4	83 ± 4	85 ± 5	86 ± 5
Pulmonary Capillary Wedge Pressure (mmHg)	22 ± 3	20 ± 3	18 ± 3	17 ± 3
Data are presented as mean ± standard error of the mean.				

Experimental Protocols

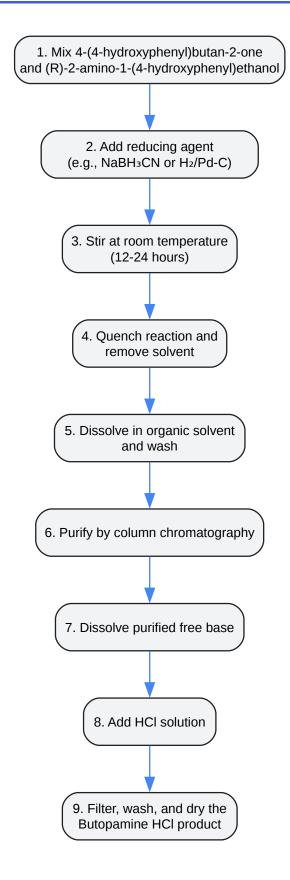


Chemical Synthesis of Butopamine Hydrochloride

A common synthetic route to Butopamine involves the reductive amination of a ketone precursor. The following is a representative protocol:

- Reaction Setup: A solution of 4-(4-hydroxyphenyl)butan-2-one and (R)-2-amino-1-(4-hydroxyphenyl)ethanol in a suitable solvent (e.g., methanol) is prepared in a reaction vessel.
- Reductive Amination: A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the mixture. The reaction is stirred at room temperature for a specified period (typically 12-24 hours) to allow for the formation of the secondary amine.
- Workup: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or brine.
- Purification: The crude product is purified by column chromatography on silica gel to isolate the free base of Butopamine.
- Salt Formation: The purified Butopamine free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of **Butopamine hydrochloride** is collected by filtration, washed with a cold solvent, and dried under vacuum.





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Caption: Butopamine Hydrochloride Synthesis Workflow

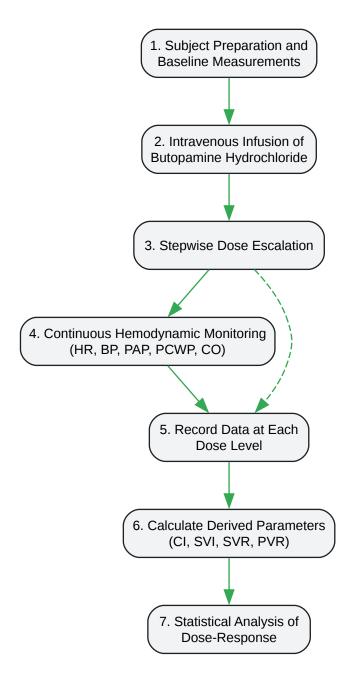


In Vivo Hemodynamic Assessment in Humans

The following protocol outlines a typical methodology for assessing the hemodynamic effects of Butopamine in a clinical setting.

- Subject Preparation: Subjects are placed in a supine position, and baseline hemodynamic
 measurements are obtained. A Swan-Ganz thermodilution catheter is inserted into the
 pulmonary artery for the measurement of cardiac output, pulmonary artery pressure, and
 pulmonary capillary wedge pressure. An arterial line is placed for continuous monitoring of
 systemic blood pressure.
- Drug Administration: **Butopamine hydrochloride** is administered intravenously via a controlled infusion pump. The infusion is typically started at a low dose and escalated in a stepwise manner at predetermined intervals to establish a dose-response relationship.
- Data Collection: Hemodynamic parameters, including heart rate, systemic arterial pressure, pulmonary arterial pressure, pulmonary capillary wedge pressure, and cardiac output, are recorded at baseline and at the end of each infusion period.
- Calculations: Derived hemodynamic parameters, such as cardiac index, stroke volume index, systemic vascular resistance, and pulmonary vascular resistance, are calculated using standard formulas.
- Data Analysis: Statistical analysis is performed to compare hemodynamic parameters at each dose level with baseline values to determine the significance of the observed effects.





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- To cite this document: BenchChem. [Butopamine hydrochloride IUPAC name and CAS number verification]. BenchChem, [2025]. [Online PDF]. Available at:
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